2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1359030-99-1
VCID: VC4496715
InChI: InChI=1S/C18H11ClF3N5OS/c19-12-6-5-10(7-11(12)18(20,21)22)24-15(28)8-29-17-16-26-23-9-27(16)14-4-2-1-3-13(14)25-17/h1-7,9H,8H2,(H,24,28)
SMILES: C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Molecular Formula: C18H11ClF3N5OS
Molecular Weight: 437.83

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

CAS No.: 1359030-99-1

Cat. No.: VC4496715

Molecular Formula: C18H11ClF3N5OS

Molecular Weight: 437.83

* For research use only. Not for human or veterinary use.

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide - 1359030-99-1

Specification

CAS No. 1359030-99-1
Molecular Formula C18H11ClF3N5OS
Molecular Weight 437.83
IUPAC Name N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Standard InChI InChI=1S/C18H11ClF3N5OS/c19-12-6-5-10(7-11(12)18(20,21)22)24-15(28)8-29-17-16-26-23-9-27(16)14-4-2-1-3-13(14)25-17/h1-7,9H,8H2,(H,24,28)
Standard InChI Key ZTXKLTUEWXRYKS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A triazolo[4,3-a]quinoxaline moiety, comprising fused benzene and triazole rings.

  • A thioacetamide linker (-S-CH2-C(=O)-NH-) bridging the heterocycle to the aromatic substituent.

  • A 4-chloro-3-(trifluoromethyl)phenyl group, introducing electron-withdrawing substituents that enhance metabolic stability and target binding .

The molecular formula C18H11ClF3N5OS corresponds to a molecular weight of 437.83 g/mol, with a calculated partition coefficient (LogP) of 3.2, suggesting moderate lipophilicity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC18H11ClF3N5OS
Molecular Weight437.83 g/mol
CAS Number1359030-99-1
IUPAC NameN-[4-chloro-3-(trifluoromethyl)phenyl]-2-( triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Topological Polar Surface Area109 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis follows a multi-step sequence starting from o-phenylenediamine and oxalic acid, which condense to form the quinoxaline backbone . Subsequent chlorination and cyclization with triethyl orthoformate yield the triazoloquinoxaline intermediate. The final step involves a nucleophilic substitution between 4-chloro-1-ethyl-[1,2,]triazolo[4,3-a]quinoxaline and the thioacetamide derivative of 4-chloro-3-(trifluoromethyl)aniline .

Table 2: Critical Reaction Conditions

StepReactantsConditionsYield
1o-Phenylenediamine + Oxalic AcidReflux in HCl, 2 h85%
2Quinoxaline + SOCl21,2-Dichloroethane, reflux95%
3Chloroquinoxaline + HydrazineEthanol, 70°C, 4 h78%
4Cyclization with Triethyl OrthoformateDMF, 120°C, 6 h65%

Optimization efforts focus on replacing toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether, improving atom economy by 12% .

Biological Activity and Mechanism

Anticancer Efficacy

In vitro studies demonstrate nanomolar potency against human cancer cell lines:

Table 3: Cytotoxicity Data (IC50, μM)

Cell LineIC50 (μM)
MCF-7 (Breast)0.12
A549 (Lung)0.18
HT-29 (Colon)0.09

Mechanistically, the compound inhibits EGFR tyrosine kinase (IC50 = 8.3 nM) and disrupts tubulin polymerization by binding to the colchicine site (Kd = 2.4 μM) . This dual action synergistically blocks mitotic progression and signal transduction pathways.

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Triazoloquinoxaline Core: Essential for intercalating DNA and stabilizing kinase interactions.

  • Chloro-Trifluoromethylphenyl Group: Increases binding affinity to hydrophobic enzyme pockets by 3-fold compared to unsubstituted analogs .

  • Thioether Linkage: Replacing sulfur with oxygen reduces tubulin inhibition by 90%, highlighting the critical role of sulfhydryl interactions.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: 67% oral bioavailability in murine models due to moderate LogP.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the triazole ring generates inactive metabolites.

  • Excretion: 85% renal elimination within 24 h.

Toxicity

Acute toxicity studies in rats indicate an LD50 of 320 mg/kg, with histopathological changes observed in liver tissues at doses ≥100 mg/kg. Chronic exposure (28 days) at 50 mg/kg/day caused reversible hematological perturbations.

Comparative Analysis with Analogues

Table 4: Activity Comparison of Triazoloquinoxaline Derivatives

CompoundEGFR IC50 (nM)Tubulin Kd (μM)
Target Compound8.32.4
N-(2-Bromo-4-methylphenyl) Analog14.75.1
1-Isopropyl-4-oxo Derivative22.98.6

The target compound exhibits superior dual inhibition compared to brominated or oxo-substituted analogues, attributed to optimal steric and electronic properties .

Challenges and Future Directions

Synthetic Challenges

  • Low yields (≤65%) in final cyclization steps due to side reactions.

  • Purification difficulties arising from similar polarity of byproducts .

Clinical Translation Barriers

  • Moderate aqueous solubility (0.12 mg/mL) limits parenteral formulations.

  • CYP3A4 induction potential risks drug-drug interactions.

Ongoing research focuses on:

  • Prodrug Strategies: Phosphonooxymethyl derivatives improve solubility to 8.3 mg/mL.

  • Nanoparticle Delivery: Poly(lactic-co-glycolic acid) carriers enhance tumor accumulation by 4.2-fold in xenograft models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator